molecular formula C9H8BrN3O2S B1293484 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 957034-91-2

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B1293484
CAS No.: 957034-91-2
M. Wt: 302.15 g/mol
InChI Key: DMHYMFNRNCUDOK-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H8BrN3O2S and a molecular weight of 302.15 g/mol . It is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography[3][3].

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis[3][3].

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of the target enzyme or modulate receptor function, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromo-substituted pyrazole ring can provide distinct electronic properties compared to other halogenated derivatives .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYMFNRNCUDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649977
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-91-2
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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